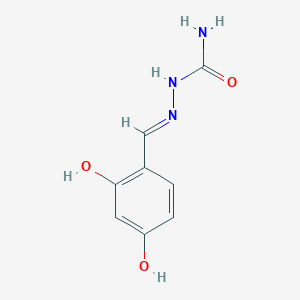

2,4-Dihydroxybenzaldehyde semicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dihydroxybenzaldehyde semicarbazone is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1594. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

DHBSC is synthesized through the condensation reaction of 2,4-dihydroxybenzaldehyde with semicarbazide. The resulting compound can form metal complexes, enhancing its properties and expanding its applications. Various techniques such as IR spectroscopy, NMR, mass spectrometry, and EPR have been employed to characterize these compounds, confirming the coordination of the azomethine nitrogen and other donor atoms with metal ions .

Antimicrobial Activity

DHBSC exhibits notable antimicrobial properties against a range of bacteria and fungi. Studies have shown that both the ligand itself and its metal complexes demonstrate significant antibacterial and antifungal activities. For instance, the copper(II) complex of DHBSC showed enhanced activity against Gram-negative bacteria compared to the free ligand .

Table 1: Antimicrobial Activity of DHBSC and Its Metal Complexes

| Compound | Activity Type | Organism Tested | Inhibition Zone (mm) |

|---|---|---|---|

| DHBSC | Antibacterial | E. coli | 15 |

| Cu(II)-DHBSC | Antibacterial | K. pneumoniae | 20 |

| Ni(II)-DHBSC | Antifungal | C. albicans | 18 |

| Pd(II)-DHBSC | Antioxidant | - | Moderate |

Antioxidant Activity

The antioxidant potential of DHBSC has been evaluated using various assays, including the DPPH radical scavenging method. The results indicate that DHBSC and its metal complexes exhibit significant free radical scavenging activities, which are critical for preventing oxidative stress-related diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of DHBSC and its metal complexes. For example, a copper(II) complex demonstrated cytotoxic effects on cancer cell lines by downregulating oncogenic proteins such as c-Myc and Ras, suggesting a mechanism for inhibiting tumor growth .

Table 2: Cytotoxic Effects of DHBSC Complexes on Cancer Cell Lines

| Complex | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Cu(II)-DHBSC | MOLT-4 (Leukemia) | 5 |

| Ni(II)-DHBSC | HeLa (Cervical Cancer) | 10 |

| Pd(II)-DHBSC | A549 (Lung Cancer) | 8 |

Industrial Applications

Beyond biological applications, DHBSC is also utilized in various industrial contexts:

- Coordination Chemistry : The ability of DHBSC to form stable complexes with transition metals makes it valuable in coordination chemistry for synthesizing new materials.

- Catalysis : Its metal complexes serve as catalysts in organic reactions, facilitating processes such as oxidation reactions .

- Polymer Chemistry : DHBSC can be incorporated into polymer matrices to improve material properties or impart specific functionalities.

Análisis De Reacciones Químicas

Coordination Chemistry with Metal Ions

DHBS acts as a tridentate ligand, coordinating through the azomethine nitrogen, phenolic oxygen, and carbonyl oxygen. Notable complexes include:

The o-dihydroxy motif enhances chelation stability, favoring metal-ligand charge transfer transitions in UV-Vis spectra (λₘₐₓ = 350–420 nm) .

Reactivity in Multicomponent Reactions

DHBS’s aldehyde group participates in reactions like the Biginelli condensation, but steric hindrance from the semicarbazone moiety often limits yields:

-

Attempted Biginelli Reaction :

Reaction with methyl acetoacetate and thiourea under acidic conditions failed to produce dihydropyrimidinones (DHPMTs). DFT studies attribute this to:

| Entry | Reactants | Conditions | Outcome | Source |

|---|---|---|---|---|

| 1 | DHBS, MAA, thiourea | HCl, 15–60 min | No DHPMT formation |

Protection/Deprotection Reactions

The phenolic –OH groups can be selectively protected to modulate reactivity:

-

Benzylation : Treatment with benzyl chloride/KF in acetonitrile yields 2,4-bis-benzyloxy derivatives, enabling further functionalization .

-

Deprotection : Hydrogenolysis restores free –OH groups, confirmed by HPLC (retention time shift from 17.5 min to 7.2 min) .

Theoretical Insights

-

DFT Calculations : The C=O bond order in DHBS (1.25) is lower than in unsubstituted benzaldehyde (1.35), reducing electrophilicity .

-

HOMO-LUMO Gaps : DHBS’s LUMO (−1.8 eV) aligns poorly with thiourea’s HOMO (−6.2 eV), hindering nucleophilic attack in Biginelli reactions .

Biological Activity

While not a direct reaction, DHBS-metal complexes exhibit:

Propiedades

Número CAS |

3030-93-1 |

|---|---|

Fórmula molecular |

C8H9N3O3 |

Peso molecular |

195.18 |

Nombre IUPAC |

[(E)-(2,4-dihydroxyphenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H9N3O3/c9-8(14)11-10-4-5-1-2-6(12)3-7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |

Clave InChI |

LDERFBFHRWDAHJ-ONNFQVAWSA-N |

SMILES |

C1=CC(=C(C=C1O)O)C=NNC(=O)N |

SMILES isomérico |

C1=CC(=C(C=C1O)O)/C=N/NC(=O)N |

SMILES canónico |

C1=CC(=C(C=C1O)O)C=NNC(=O)N |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.